molecular formula C40H52P2 B14413159 (Hexadecane-1,16-diyl)bis(diphenylphosphane) CAS No. 82195-42-4

(Hexadecane-1,16-diyl)bis(diphenylphosphane)

Cat. No.: B14413159
CAS No.: 82195-42-4
M. Wt: 594.8 g/mol
InChI Key: IFRLCDHUEKHNNL-UHFFFAOYSA-N
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Description

(Hexadecane-1,16-diyl)bis(diphenylphosphane) is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two diphenylphosphane groups attached to a hexadecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hexadecane-1,16-diyl)bis(diphenylphosphane) typically involves the reaction of hexadecane-1,16-diol with diphenylphosphane in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphane groups. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (Hexadecane-1,16-diyl)bis(diphenylphosphane) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Hexadecane-1,16-diyl)bis(diphenylphosphane) can undergo various types of chemical reactions, including:

    Oxidation: The phosphane groups can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to yield different phosphane derivatives.

    Substitution: The diphenylphosphane groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of (Hexadecane-1,16-diyl)bis(diphenylphosphane) include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of (Hexadecane-1,16-diyl)bis(diphenylphosphane) depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Hexadecane-1,16-diyl)bis(diphenylphosphane) is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.

Biology

In biological research, this compound can be used to study the interactions between phosphane ligands and biological molecules. It may also serve as a precursor for the synthesis of biologically active phosphane derivatives.

Medicine

In medicine, (Hexadecane-1,16-diyl)bis(diphenylphosphane) and its derivatives are investigated for their potential therapeutic applications, including as anticancer agents and enzyme inhibitors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and surface coatings.

Mechanism of Action

The mechanism of action of (Hexadecane-1,16-diyl)bis(diphenylphosphane) involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic processes, such as hydrogenation and cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Similar Compounds

    (Octadecane-1,18-diyl)bis(diphenylphosphane): Similar structure with an octadecane backbone.

    (Dodecane-1,12-diyl)bis(diphenylphosphane): Similar structure with a dodecane backbone.

    (Hexane-1,6-diyl)bis(diphenylphosphane): Similar structure with a hexane backbone.

Uniqueness

(Hexadecane-1,16-diyl)bis(diphenylphosphane) is unique due to its specific chain length and the presence of two diphenylphosphane groups. This structure provides distinct steric and electronic properties, making it suitable for specific applications in catalysis and materials science.

Properties

CAS No.

82195-42-4

Molecular Formula

C40H52P2

Molecular Weight

594.8 g/mol

IUPAC Name

16-diphenylphosphanylhexadecyl(diphenyl)phosphane

InChI

InChI=1S/C40H52P2/c1(3-5-7-9-11-25-35-41(37-27-17-13-18-28-37)38-29-19-14-20-30-38)2-4-6-8-10-12-26-36-42(39-31-21-15-22-32-39)40-33-23-16-24-34-40/h13-24,27-34H,1-12,25-26,35-36H2

InChI Key

IFRLCDHUEKHNNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCCCCCCCCCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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